Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate is a chemical compound belonging to the family of benzoates. It is a colorless, odorless, and solid substance with a molecular weight of 315.12 g/mol
Preparation Methods
The synthesis of Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl benzoate, bromine, and difluoromethyl cyanide.
Reaction Conditions: The reaction conditions often involve the use of a solvent like dichloromethane or toluene, and a catalyst such as palladium or copper.
Synthetic Routes: One common synthetic route is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents include palladium catalysts, organoboron compounds, and solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation reactions may produce corresponding benzoic acids.
Scientific Research Applications
Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: In industrial chemistry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate: This compound has a similar structure but differs in the position of the cyano group.
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
Ethyl 3-bromo-6-cyano-2-(methyl)benzoate: This compound has a methyl group instead of a difluoromethyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-6(5-15)3-4-7(12)9(8)10(13)14/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYDWVVZSYEHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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